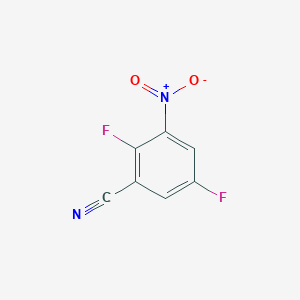
2,5-Difluoro-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2 It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitrobenzonitrile typically involves the nitration of 2,5-difluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction and prevent over-nitration. The reaction is as follows:
C7H3F2N+HNO3→C7H2F2N2O2+H2O
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2,5-difluoro-3-aminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the nitro group with a methoxy group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 2,5-Difluoro-3-aminobenzonitrile.
Substitution: 2,5-Difluoro-3-methoxybenzonitrile.
Applications De Recherche Scientifique
2,5-Difluoro-3-nitrobenzonitrile is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of fluorinated polymers and other materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparaison Avec Des Composés Similaires
2-Fluoro-3-nitrobenzonitrile: Similar structure but with only one fluorine atom.
2,6-Difluoro-3-nitrobenzonitrile: Fluorine atoms are positioned differently.
3,5-Difluoro-4-nitrobenzonitrile: Different substitution pattern on the benzene ring.
Uniqueness: 2,5-Difluoro-3-nitrobenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms and a nitro group in specific positions can enhance its stability and make it a valuable intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C7H2F2N2O2 |
|---|---|
Poids moléculaire |
184.10 g/mol |
Nom IUPAC |
2,5-difluoro-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(9)6(2-5)11(12)13/h1-2H |
Clé InChI |
ZOQRYENSXINAFO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C#N)F)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)


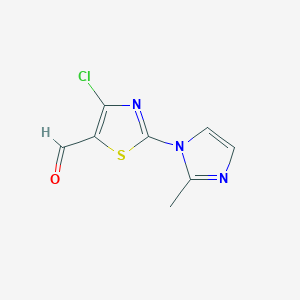
![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)

![Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine](/img/structure/B13078390.png)
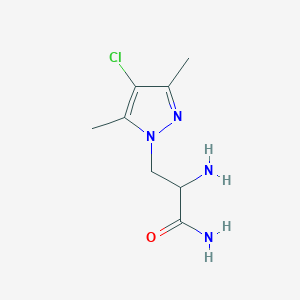
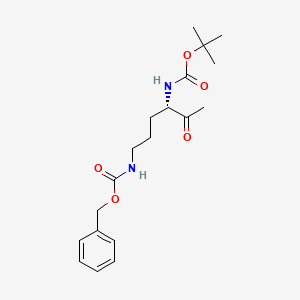

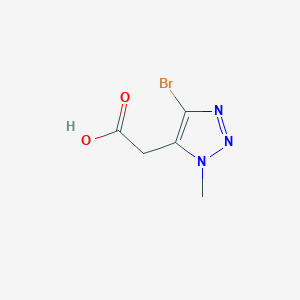

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)

